

Application Notes and Protocols for Anticancer Agent 103 (Cisplatin) in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

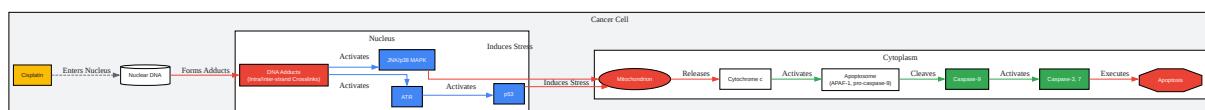
Compound Name: *Anticancer agent 103*

Cat. No.: *B12402097*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction


Anticancer Agent 103, internally designated as Cisplatin (cis-diamminedichloroplatinum(II)), is a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors, including ovarian, testicular, bladder, lung, head and neck cancers.^{[1][2]} Its primary mechanism of action involves binding to DNA, where it forms intra- and inter-strand crosslinks, primarily with purine bases.^{[1][2][3]} This DNA damage disrupts replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using **Anticancer Agent 103** (Cisplatin) in preclinical murine cancer models.

Mechanism of Action and Signaling Pathway

Upon entering a cell, the low intracellular chloride concentration causes the chloride ligands of Cisplatin to be replaced by water molecules in a process called aquation. This activated, positively charged form of the drug can then bind to the N7 reactive centers on purine bases, primarily guanine. The formation of 1,2-intrastrand d(GpG) adducts is the most common lesion, accounting for the majority of its cytotoxic effects.

This DNA damage triggers a cascade of cellular responses. DNA repair mechanisms are activated, and if the damage is irreparable, signaling pathways are initiated that lead to apoptosis. Key pathways involved include the activation of ATR (Ataxia Telangiectasia and Rad3-related protein) and p53, as well as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which converge to activate caspases, the executioners of apoptosis.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.

Dosage and Administration in Mice

The dosage of Cisplatin in mice varies significantly depending on the tumor model, mouse strain, administration route, and the specific research goal (e.g., efficacy vs. toxicity studies). Doses can range from low, sub-therapeutic levels to lethal doses. It is crucial to perform dose-finding studies for each new experimental setup.

Summary of Dosing Regimens

The following table summarizes common dosing regimens for **Anticancer Agent 103** (Cisplatin) cited in preclinical mouse studies.

Dosage	Route of Administration	Mouse Model / Purpose	Dosing Schedule	Reference(s)
5 mg/kg	Intraperitoneal (IP)	Mammary tumor growth model (FVB/N-Tg)	Single bolus injection on Day 0	
2.0 - 7.5 mg/kg	Intraperitoneal (IP)	General xenograft models	Every other day for 3-4 treatments	
3.0 mg/kg	Intraperitoneal (IP)	Small cell lung cancer xenograft (H526)	Single high-dose treatment	
1.5 mg/kg	Intraperitoneal (IP)	Small cell lung cancer xenograft (H526)	Pretreatment to induce resistance	
5 mg/kg	Intraperitoneal (IP)	Ovarian cancer orthotopic model (SKOV3-Luc)	Weekly bolus injection	
7 mg/kg	Intraperitoneal (IP)	Cisplatin-induced kidney injury model	Once a week for 4 weeks	
8 - 14 mg/kg	Intraperitoneal (IP)	Gastrointestinal toxicity study (B6D2F1)	Single sub-lethal dose	
10 - 13 mg/kg	Intraperitoneal (IP)	Acute nephrotoxicity model	Single high dose	
>20 mg/kg	Intraperitoneal (IP)	Lethal dose / Standard AKI model	Single lethal dose	
0.3 mg/kg	Intravenous (IV)	LNCaP prostate cancer xenograft	Not specified	

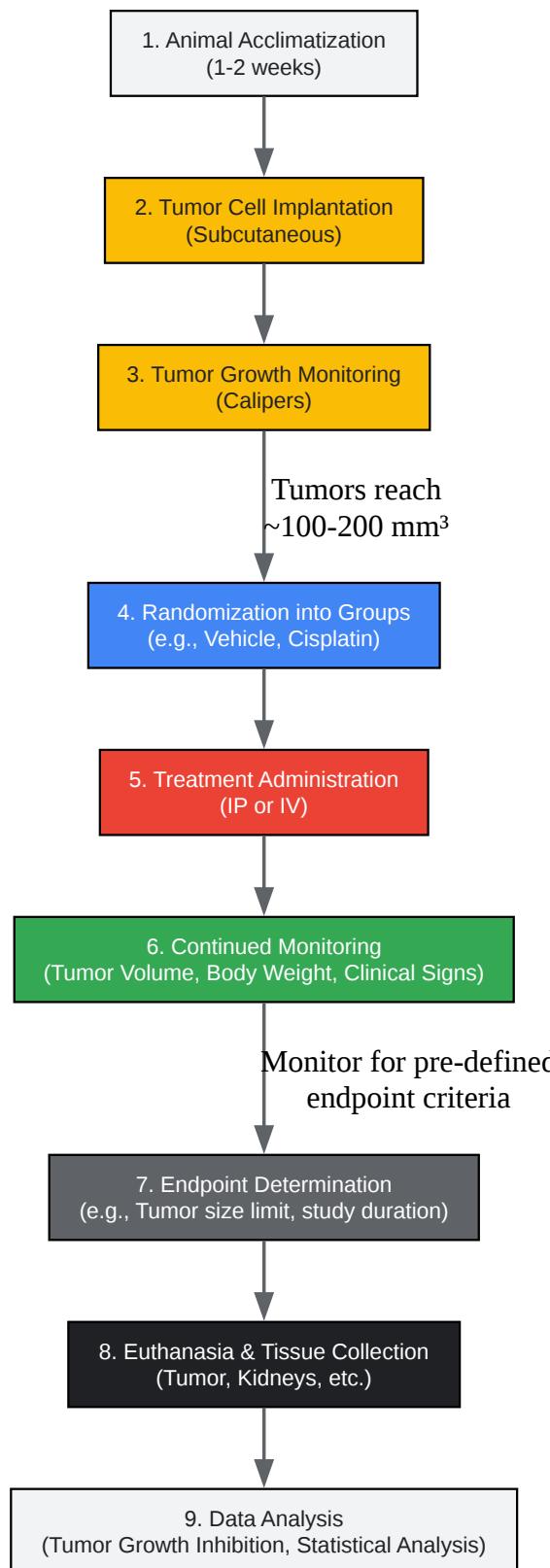
(nanoparticle
formulation)

Preparation and Administration Protocols

Reconstitution: Cisplatin is typically supplied as a lyophilized powder or a sterile solution.

Reconstitute the powder with sterile 0.9% NaCl (saline) solution to the desired stock concentration. Do not use dextrose solutions, as they can cause Cisplatin degradation. Protect the solution from light.

Administration Routes:


- Intraperitoneal (IP) Injection: This is the most common route for preclinical studies in mice due to its relative ease and rapid systemic absorption.
- Intravenous (IV) Injection: Typically via the tail vein, this route provides immediate and complete bioavailability. It requires more technical skill than IP injection.

Protocol for Intraperitoneal (IP) Injection:

- Animal Restraint: Properly restrain the mouse to expose the abdomen.
- Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Injection: Using a 25-27 gauge needle, lift the skin and penetrate the peritoneal wall at a 15-20 degree angle. Aspirate gently to ensure no fluid (urine, blood) is drawn, then inject the prepared Cisplatin solution.
- Volume: The injection volume should typically not exceed 10 mL/kg of the mouse's body weight.

Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of **Anticancer Agent 103** (Cisplatin) in a subcutaneous tumor xenograft model.

[Click to download full resolution via product page](#)

Caption: General workflow for a mouse xenograft efficacy study.

Methodology:

- Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer, ME-180 cervical cancer) under standard conditions.
- Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of human tumor cells. Allow mice to acclimatize for at least one week before the experiment.
- Tumor Implantation: Harvest cancer cells during their exponential growth phase. Resuspend cells in a sterile medium (like PBS or Matrigel) at a concentration of approximately 1×10^6 to 1×10^7 cells per 0.1 mL. Inject the cell suspension subcutaneously into the flank of each mouse.
- Tumor Monitoring and Randomization:
 - Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice into treatment groups (e.g., vehicle control, Cisplatin treatment).
- Drug Administration:
 - Prepare **Anticancer Agent 103** (Cisplatin) and vehicle control (e.g., 0.9% saline) solutions.
 - Administer the treatment according to the selected dosing schedule and route (e.g., 5 mg/kg IP, weekly).
- Efficacy and Toxicity Monitoring:
 - Continue to measure tumor volume and mouse body weight 2-3 times per week.
 - Monitor mice daily for clinical signs of toxicity, such as weight loss (>20%), lethargy, ruffled fur, or labored breathing.
- Endpoint and Data Collection:

- The study endpoint is reached when tumors in the control group reach a maximum allowed size, a predetermined time point is reached, or signs of excessive toxicity are observed.
- Euthanize all mice and collect tumors and other relevant tissues (e.g., kidneys for toxicity assessment).

- Data Analysis:
 - Calculate Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle control.
 - Analyze differences in tumor volume and body weight between groups using appropriate statistical methods (e.g., ANOVA, t-test).

Safety and Handling

Cisplatin is a potent cytotoxic and mutagenic agent. Appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, must be worn at all times when handling the compound. All preparation should be done in a certified biological safety cabinet or fume hood. All contaminated materials must be disposed of as hazardous cytotoxic waste according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cisplatin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Anticancer Agent 103 (Cisplatin) in Mice]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12402097#anticancer-agent-103-dosage-and-administration-in-mice>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com